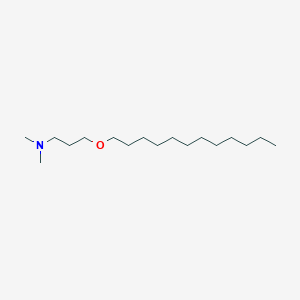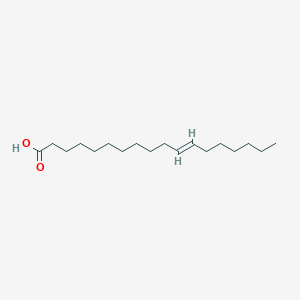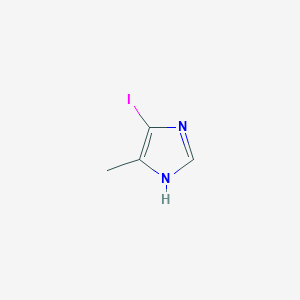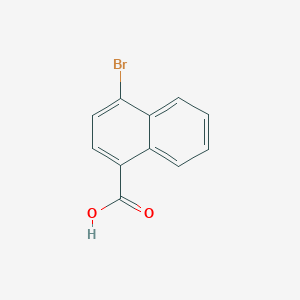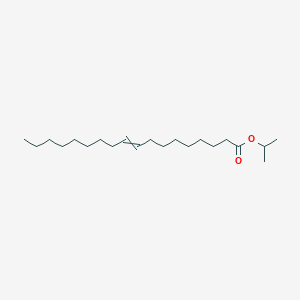
Propan-2-yl octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl octadec-9-enoate, also known as isopropyl oleate, is an ester derived from oleic acid and isopropanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications due to its excellent emollient properties and its ability to act as a solvent and lubricant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl octadec-9-enoate typically involves the esterification of oleic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and isopropanol into the reactor, along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: The corresponding alcohol, isopropanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propan-2-yl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications due to its emollient properties.
Industry: Widely used in cosmetics, personal care products, and lubricants.
Mécanisme D'action
The mechanism of action of Propan-2-yl octadec-9-enoate primarily involves its interaction with lipid membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid, methyl ester:
9-Octadecenoic acid, ethyl ester:
Uniqueness
Propan-2-yl octadec-9-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its isopropyl group provides better solubility and emollient properties compared to its methyl and ethyl counterparts .
Propriétés
Numéro CAS |
17364-07-7 |
|---|---|
Formule moléculaire |
C21H40O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
Clé InChI |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
| 112-11-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


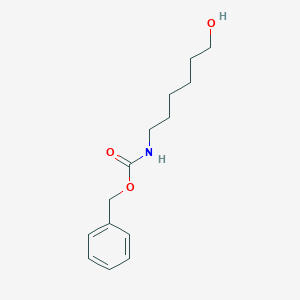
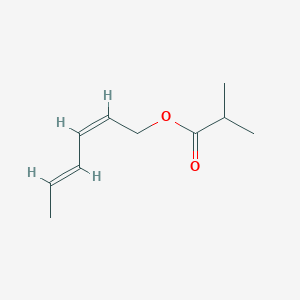
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
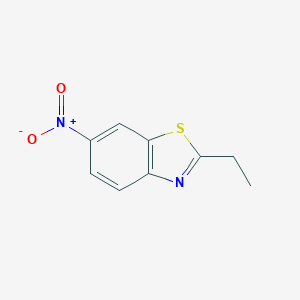

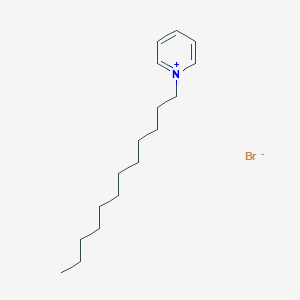
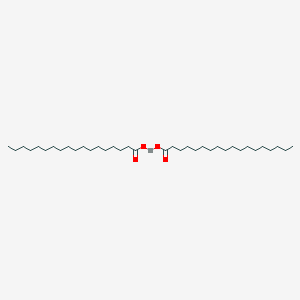
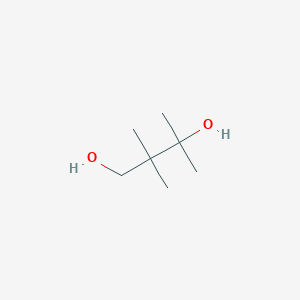
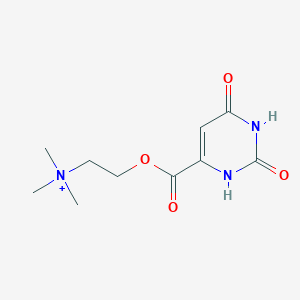
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
